molecular formula C20H28N4O B7152066 N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B7152066
M. Wt: 340.5 g/mol
InChI Key: HKCUBDCKCPLVGW-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-3-20(16-21-19(25)18-13-22-23(2)15-18)9-11-24(12-10-20)14-17-7-5-4-6-8-17/h4-8,13,15H,3,9-12,14,16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCUBDCKCPLVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)CC2=CC=CC=C2)CNC(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophile used .

Scientific Research Applications

N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-4-ethylpiperidin-4-yl)methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of more complex molecules .

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